

Application Notes and Protocols: Vimentin Immunohistochemistry for FFPE Tissues

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Compound of Interest

Compound Name: VIMENTIN

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin is a type III intermediate filament protein that is widely expressed in mesenchymal cells.[1] It plays a crucial role in maintaining cell integrity and stabilizing the cytoskeleton.[2] In the context of pathology and drug development, **vimentin** is a key marker for the epithelial-mesenchymal transition (EMT), a process implicated in cancer progression, invasion, and metastasis.[1] Immunohistochemistry (IHC) for **vimentin** on formalin-fixed, paraffin-embedded (FFPE) tissues is a routine and powerful technique to visualize its expression and localization within the tissue microenvironment. This document provides a detailed protocol for performing **vimentin** IHC on FFPE tissues, along with data presentation and troubleshooting guidance.

Experimental Protocols

This protocol outlines the key steps for successful **vimentin** immunohistochemical staining on FFPE tissue sections.

1. Specimen Preparation

- Tissue sections (3-5 μm thick) should be cut from FFPE blocks using a microtome.[2][3]
- Mount the sections onto positively charged glass slides.[3][4]
- Dry the slides, for example, by baking for a minimum of 30 minutes in a 53-65°C oven.[4]

2. Deparaffinization and Rehydration

- Immerse slides in two changes of xylene for 5 minutes each.[2][5]
- Hydrate the sections by sequential immersion in graded alcohols:
 - Two changes of 100% ethanol for 2-3 minutes each.[2][5]
 - Two changes of 95% ethanol for 2-3 minutes each.[2][5]
 - One change of 75% ethanol for 2 minutes.[2]
- Rinse slides in deionized or distilled water.[2]

3. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask the **vimentin** epitope.[6][7] Heat-Induced Epitope Retrieval (HIER) is the most common method to unmask the antigen.

- Recommended Buffer: Tris-EDTA buffer (pH 9.0) is often effective for **vimentin** staining.[8] Citrate buffer (pH 6.0) can also be used.[7][9]
- Heating Method:
 - Immerse slides in the pre-heated antigen retrieval buffer (95-100°C).[2][6]
 - Heat for 15-20 minutes using a steamer, water bath, or pressure cooker.[2][9]
 - Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[2][9]
- Rinse the slides with a wash buffer (e.g., PBS or TBS).[2]

4. Blocking Endogenous Peroxidase

- Incubate sections in 3% hydrogen peroxide solution for 5-15 minutes at room temperature to block endogenous peroxidase activity.[2][9]
- Rinse slides with wash buffer.[9]

5. Blocking Non-Specific Binding

- Incubate sections with a protein block (e.g., normal serum from the same species as the secondary antibody) for 10-15 minutes at room temperature to prevent non-specific antibody binding.[\[4\]](#)[\[10\]](#)

6. Primary Antibody Incubation

- Apply the primary anti-**vimentin** antibody diluted in an appropriate antibody diluent.
- Incubate at room temperature for 30-60 minutes or overnight at 4°C.[\[2\]](#)[\[4\]](#)
- Wash the slides twice with wash buffer for 5 minutes each.[\[2\]](#)

7. Detection System

The choice of detection system will depend on the primary antibody and desired sensitivity. A common method involves a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Apply the HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 20-30 minutes at room temperature).[\[4\]](#)
- Wash the slides twice with wash buffer for 5 minutes each.[\[2\]](#)

8. Chromogen Development

- Apply the chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes at room temperature.[\[2\]](#)[\[4\]](#) This will produce a brown precipitate at the site of the antigen.[\[2\]](#)
- Rinse slides with deionized water.[\[2\]](#)

9. Counterstaining

- Counterstain the sections with hematoxylin to visualize cell nuclei.[\[2\]](#)[\[4\]](#) The incubation time will vary depending on the hematoxylin used (typically 0.5-5 minutes).[\[4\]](#)
- Rinse slides with water.[\[2\]](#)

- "Blue" the hematoxylin by rinsing in a bluing solution or tap water.[4]

10. Dehydration and Mounting

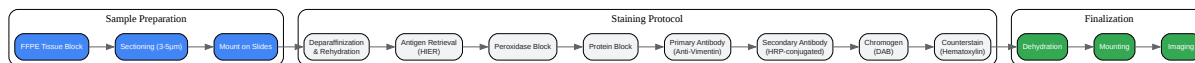
- Dehydrate the sections through graded alcohols (e.g., 75%, 95%, 100%).[2]
- Clear the sections in xylene.[3]
- Coverslip the slides using a permanent mounting medium.[2]

Data Presentation

The following table summarizes typical parameters for **vimentin** IHC on FFPE tissues. Note that optimal conditions may vary and should be determined by the end-user.[9]

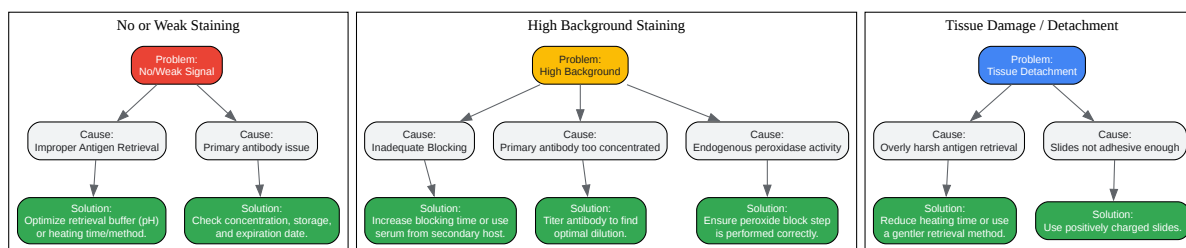
Parameter	Recommended Range/Reagent	Source(s)
Tissue Section Thickness	3 - 5 μ m	[2]
Antigen Retrieval Buffer	Tris-EDTA (pH 9.0) or Citrate (pH 6.0)	[6][8]
Antigen Retrieval Time/Temp	15 - 20 minutes at 95 - 100°C	[2]
Endogenous Peroxidase Block	3% H ₂ O ₂ for 5 - 15 minutes	[2][9]
Primary Antibody Dilution	1:50 - 1:10000 (antibody dependent)	[4][8][11]
Primary Antibody Incubation	30 - 60 minutes at RT or overnight at 4°C	[2][4]
Secondary Antibody Incubation	20 - 30 minutes at RT	[4]
Chromogen Incubation	5 - 10 minutes at RT	[4]
Counterstain Incubation	0.5 - 5 minutes at RT	[4]

Visualizations



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Caption: Experimental workflow for **Vimentin** Immunohistochemistry on FFPE tissues.



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Caption: Troubleshooting guide for common **Vimentin** IHC issues.

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